N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide
Description
N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide is a synthetic coumarin derivative characterized by a propanamide linker connecting a 2-chloropyridin-4-yl group to a modified chromen-2-one scaffold. The coumarin core is substituted with a methyl group at position 4 and a methallyl ether (2-methylprop-2-en-1-yloxy) at position 5. The 2-chloropyridine moiety introduces halogenated aromaticity, which may enhance binding interactions in biological systems.
Properties
Molecular Formula |
C22H21ClN2O4 |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-(2-chloropyridin-4-yl)-3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-6-yl]propanamide |
InChI |
InChI=1S/C22H21ClN2O4/c1-13(2)12-28-18-11-19-17(14(3)8-22(27)29-19)9-15(18)4-5-21(26)25-16-6-7-24-20(23)10-16/h6-11H,1,4-5,12H2,2-3H3,(H,24,25,26) |
InChI Key |
NLJAVKWDOBMKBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OCC(=C)C)CCC(=O)NC3=CC(=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyridine ring: Starting with a chlorinated pyridine derivative, such as 2-chloropyridine, which undergoes functionalization to introduce the desired substituents.
Synthesis of the chromenone moiety: This involves the cyclization of appropriate precursors to form the chromenone structure.
Coupling reactions: The pyridine and chromenone intermediates are then coupled through amide bond formation, often using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to introduce additional functional groups.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety can yield carboxylic acids or ketones, while reduction of the amide group can produce primary amines.
Scientific Research Applications
Anticancer Activity
One significant application of N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of chromene can inhibit tumor growth by inducing apoptosis in cancer cells .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Analogous compounds have demonstrated efficacy as selective inhibitors for various kinases and enzymes involved in cancer progression. For example, certain substituted pyridine derivatives have been found to inhibit Met kinase activity, leading to tumor stasis in xenograft models . This property could be explored further for developing targeted cancer therapies.
Study 1: Antitumor Efficacy
A study investigating the efficacy of related chromene derivatives reported significant antitumor activity in vivo. The compounds were tested on human gastric carcinoma xenografts, where they demonstrated complete tumor stasis following oral administration. The mechanism was attributed to the inhibition of specific signaling pathways involved in tumor growth .
Study 2: Pharmacokinetics and Safety Profiles
Another case study focused on the pharmacokinetic properties of chromene derivatives similar to N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide. The results indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting that these compounds could be viable candidates for further clinical development .
Mechanism of Action
The mechanism of action of N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine and chromenone moieties can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Methallyl Ether vs.
- Chloropyridine vs. Thienyl/Pyrimidine : The 2-chloropyridin-4-yl group (target) introduces electron-withdrawing effects, contrasting with the electron-rich thienyl () or pyrimidine () moieties. This may influence π-π stacking or hydrogen-bonding interactions in biological targets .
Biological Activity
N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide, also known by its CAS number 1010924-77-2, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following:
- Molecular Formula : C22H22ClN2O4
- Molecular Weight : 378.4 g/mol
- Key Functional Groups : Chloropyridine, chromenone, and propanamide.
Antitumor Activity
Recent studies indicate that derivatives of the chromenone scaffold exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, it has shown promising results against breast cancer models, particularly in MDA-MB-231 cells, where it demonstrated cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro studies suggest that it may inhibit key inflammatory pathways, potentially through the modulation of cytokine production and inhibition of NF-kB signaling pathways. Such effects make it a candidate for further development in treating inflammatory diseases .
Antimicrobial Activity
Preliminary tests have indicated that N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide exhibits antimicrobial properties against various bacterial strains. This activity is hypothesized to be linked to its structural components that disrupt bacterial cell wall synthesis and function .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. Key observations include:
- Chlorine Substitution : The presence of the 2-chloropyridine moiety enhances lipophilicity and may improve binding affinity to biological targets.
- Chromone Core : The 2H-chromen-6-one structure is known for its diverse pharmacological activities, including antitumor and anti-inflammatory effects.
- Alkene Side Chain : The (2-methylprop-2-en-1-yl)oxy group contributes to the overall stability and reactivity of the compound, potentially influencing its interaction with target proteins.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Significant cytotoxicity in MDA-MB-231 cells | |
| Anti-inflammatory | Inhibition of NF-kB signaling | |
| Antimicrobial | Activity against various bacterial strains |
Case Study 1: Antitumor Efficacy
In a study conducted on breast cancer cell lines, N-(2-chloropyridin-4-yl)-3-{4-methyl-7-[...]} was tested alongside doxorubicin. The combination therapy resulted in enhanced apoptosis rates compared to monotherapy, suggesting a synergistic effect that warrants further exploration in clinical settings .
Case Study 2: Inflammatory Response Modulation
Research involving animal models of inflammation demonstrated that administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer :
- Step 1 : Utilize nucleophilic acyl substitution or condensation reactions under anhydrous conditions. For example, describes a 12-hour reflux with propionic anhydride under argon, achieving a 79.9% yield for a structurally related amide .
- Step 2 : Optimize solvent systems (e.g., CHCl₃ for extraction) and catalysts (e.g., oxalic acid for precipitation).
- Step 3 : Purify via recrystallization (e.g., 2-propanol/water systems) or column chromatography. Monitor purity using TLC (Rf comparison) or HPLC (>98% purity thresholds) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling constants and integration ratios. For example, aromatic protons in similar compounds resonate at δ 7.24–7.40 ppm, while methyl groups appear at δ 1.86–2.29 ppm .
- GC/MS : Confirm molecular ion peaks (e.g., m/z 380 for C₂₃H₂₈N₂O₃ in ) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1200 cm⁻¹) .
Q. How can researchers assess purity and stability under laboratory conditions?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Compare retention times against standards .
- Melting Point Analysis : Sharp melting ranges (e.g., 178°C in ) indicate high crystallinity .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to probe bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the 2-chloropyridinyl group ( ) or the chromen-2-one core ( ) to assess electronic/steric effects on target binding .
- In Vitro Assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR-based binding assays.
- Data Interpretation : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ trends .
Q. What computational strategies are effective for predicting binding modes or pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 1XYZ) to model interactions with the chloropyridine moiety .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrostatic potential maps for reactive sites .
- ADMET Prediction : Employ SwissADME to estimate logP (lipophilicity) and CYP450 inhibition risks .
Q. How should contradictions in spectral or biological data be resolved?
- Methodological Answer :
- Cross-Validation : Re-run NMR with deuterated solvents (e.g., DMSO-d₆) and compare with literature (e.g., 13C NMR shifts in ) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., eclipsed vs. staggered conformations, as in COF-5 from ) .
- Dose-Response Replication : Repeat bioassays with controlled variables (e.g., pH, temperature) to confirm EC₅₀ reproducibility .
Operational and Safety Considerations
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles ( recommends P280/P305+P351 protocols) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation (H333 risk in ) .
- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
Q. How can solubility challenges in aqueous or organic media be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
